

An In-Depth Technical Guide to N-benzyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | <i>N-benzyl-4-nitrobenzamide</i> |
| CAS No.: | 2585-26-4 |
| Cat. No.: | B1616029 |

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **N-benzyl-4-nitrobenzamide**, a key chemical intermediate and a scaffold of interest in medicinal chemistry. We will delve into its fundamental properties, detail a robust synthesis protocol, outline methods for its structural characterization, and discuss its relevance in the field of drug development.

Core Molecular and Physical Properties

N-benzyl-4-nitrobenzamide is an organic compound featuring a central benzamide core. A benzyl group is attached to the amide nitrogen, and a nitro group is substituted at the para-position (position 4) of the benzoyl ring.^[1] This substitution pattern is crucial to its chemical reactivity and potential biological activity.

The key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |
|--------------------------------|---|--------------|
| Molecular Formula | C ₁₄ H ₁₂ N ₂ O ₃ | [1][2][3][4] |
| Molecular Weight | 256.26 g/mol | [1][2][3] |
| IUPAC Name | N-benzyl-4-nitrobenzamide | [1][3] |
| CAS Number | 2585-26-4 | [1][2][3] |
| Appearance | Typically a yellow or white solid | [1][5] |
| Melting Point | ~140-143 °C | [1] |
| Topological Polar Surface Area | 74.9 Å ² | [2][3] |

Synthesis via Schotten-Baumann Acylation

The most common and reliable method for synthesizing **N-benzyl-4-nitrobenzamide** is through the Schotten-Baumann reaction.[6][7][8][9] This reaction involves the acylation of an amine (benzylamine) with an acyl chloride (4-nitrobenzoyl chloride) under basic conditions.[6][10]

Underlying Principles and Mechanistic Causality

The Schotten-Baumann reaction is a nucleophilic acyl substitution.[6][7] The key steps are:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.[6][7][8]
- **Role of the Base:** An aqueous base, typically sodium hydroxide (NaOH), serves two critical functions. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[7][11] This is crucial because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, the base facilitates the deprotonation of the positively charged nitrogen in the intermediate, driving the reaction towards completion.[7][10]
- **Intermediate Collapse:** The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group, to yield the final

stable amide product.[7]

The use of a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous base) is a hallmark of the "Schotten-Baumann conditions," ensuring that the reactants can interact efficiently while the acid byproduct is effectively neutralized in the aqueous phase.[7]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for analogous reactions.[9]

Materials:

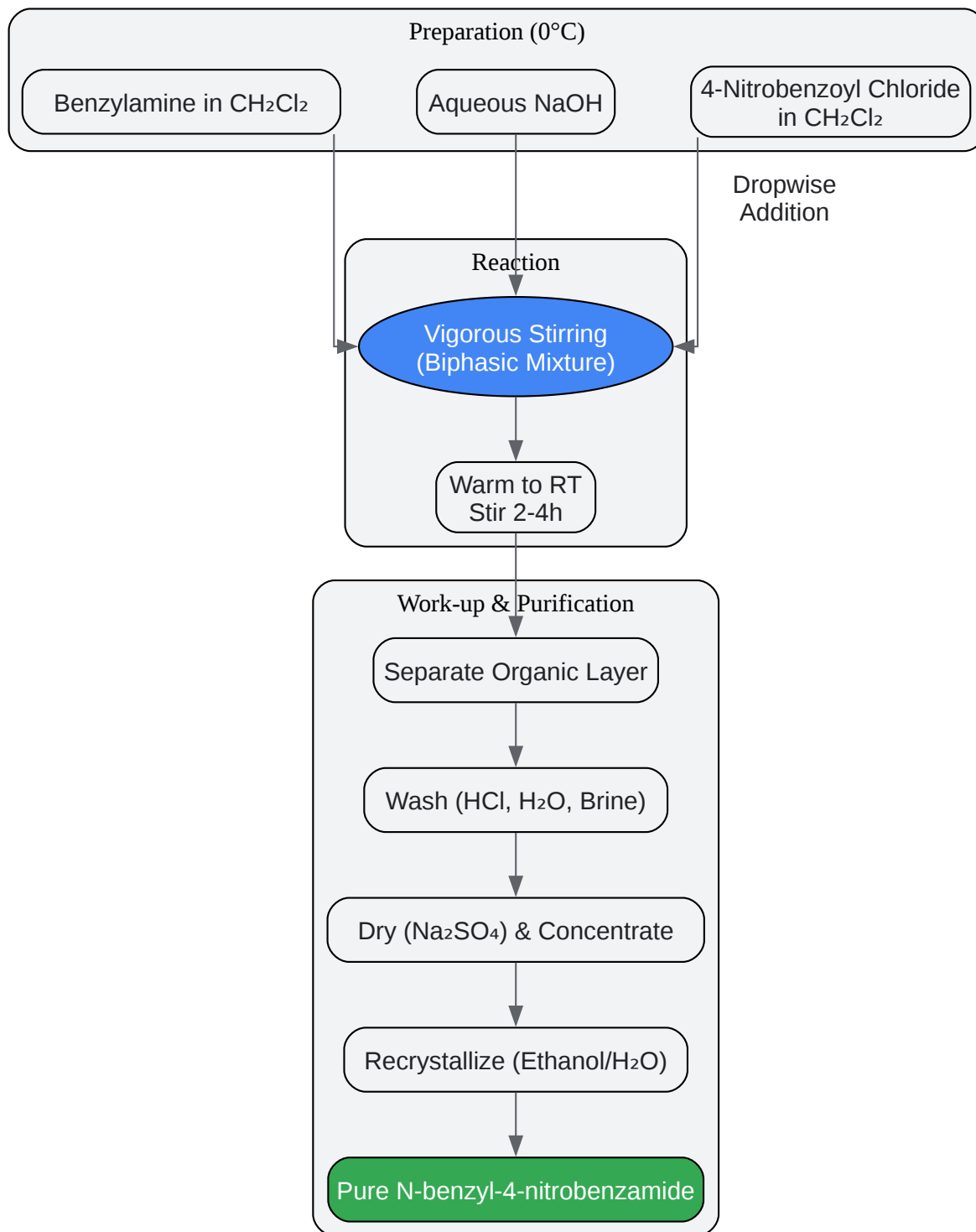
- Benzylamine (1.0 eq)
- 4-Nitrobenzoyl chloride (1.0 eq)
- Sodium Hydroxide (NaOH) (2.0 eq)
- Dichloromethane (CH₂Cl₂)
- Deionized Water
- 2 M Hydrochloric Acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in dichloromethane.
- Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq). Cool the biphasic mixture to 0 °C in an ice bath.
- Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a separate portion of dichloromethane. Add this solution dropwise to the cooled, vigorously stirring reaction mixture over 15-20 minutes.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with 2 M HCl, deionized water, and finally with brine.[9] This removes unreacted base, salts, and residual water.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.[9]
- **Purification:** The resulting crude solid product should be purified by recrystallization, typically from an ethanol/water mixture, to yield pure **N-benzyl-4-nitrobenzamide** as a solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **N-benzyl-4-nitrobenzamide**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural characterization.^[12]

Spectroscopic Methodologies

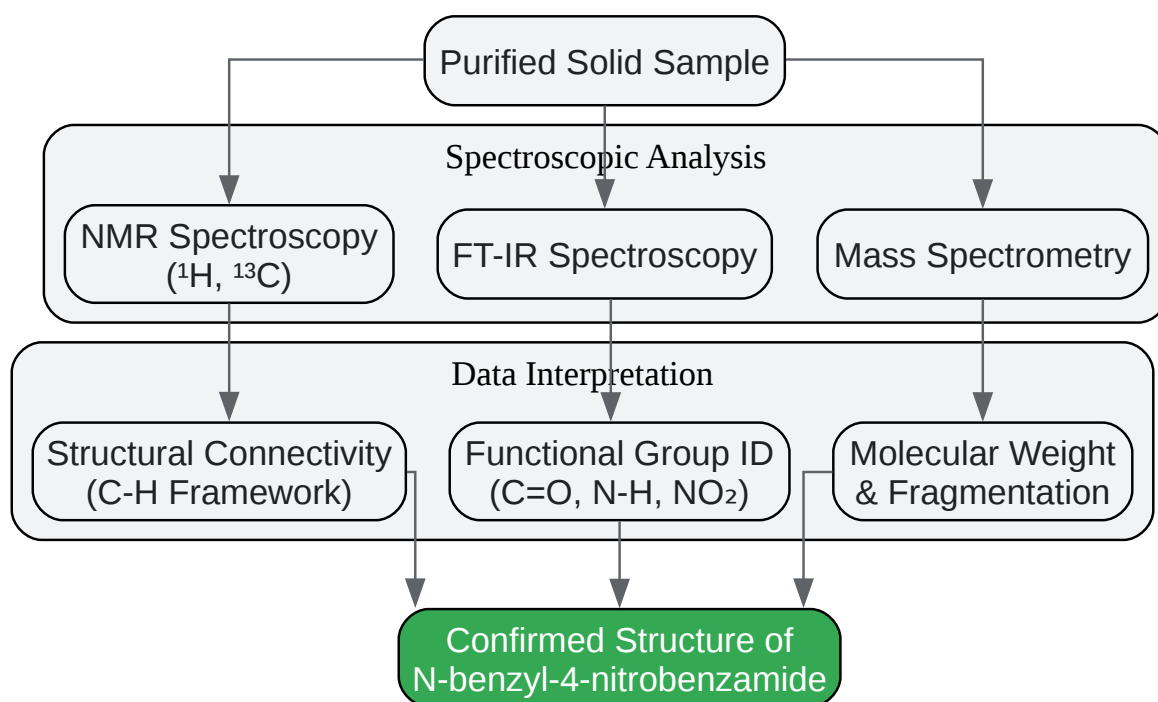
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the molecule's carbon-hydrogen framework.^[1]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the amide C=O and N-H bonds, and the nitro (NO₂) group.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure.^[12]

Expected Spectroscopic Data

The following table summarizes the characteristic spectral data for **N-benzyl-4-nitrobenzamide**.

| Technique | Observation | Expected Value / Range |
|---|---|--|
| ^1H NMR (CDCl_3) | Benzyl methylene protons (- CH_2 -) | δ ~4.67 ppm (doublet, $J \approx 6.0$ Hz)[1][5] |
| Amide proton (-NH-) | δ ~6.47 ppm (broad singlet)[1][5] | |
| Aromatic protons (benzyl ring) | δ ~7.36 ppm (multiplet, 5H)[5] | |
| Aromatic protons (nitrobenzoyl ring) | δ ~7.96 ppm (doublet, 2H) & ~8.28 ppm (doublet, 2H)[5] | |
| ^{13}C NMR (CDCl_3) | Benzyl methylene carbon (- CH_2 -) | δ ~44.8 ppm[5] |
| Amide carbonyl carbon (-C=O) | δ ~165.7 ppm[5] | |
| Aromatic carbons | δ ~124.2 - 149.9 ppm[5] | |
| IR Spectroscopy | N-H stretch | ~3300-3500 cm^{-1} |
| | C=O stretch (Amide I) | ~1630-1680 cm^{-1} |
| | N-O asymmetric stretch (Nitro) | ~1500-1550 cm^{-1} |
| | N-O symmetric stretch (Nitro) | ~1330-1370 cm^{-1} |
| Mass Spec. (EI) | Molecular Ion $[\text{M}]^+$ | $m/z = 256$ |

Analytical Workflow Diagram



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Caption: Analytical workflow for spectroscopic characterization.

Applications in Research and Drug Development

The **N-benzyl-4-nitrobenzamide** scaffold is of significant interest to medicinal chemists and drug development professionals. Benzamide moieties are prevalent in a wide range of pharmaceuticals.[1] The nitroaromatic group, in particular, is a key feature in several potent therapeutic agents.

Antimycobacterial Activity: Recent research has highlighted the potential of nitrobenzamide derivatives as powerful antitubercular agents.[13][14] These compounds often act as inhibitors of the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall.[13][14] Specifically, N-benzyl 3,5-dinitrobenzamides, which are structurally related to the topic compound, have shown excellent in-vitro activity against both drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis*. [13][15] The N-benzyl group and the dinitrobenzamide core have been identified as preferred structural features for potent activity.[15] This makes **N-benzyl-4-nitrobenzamide** a valuable starting material or fragment for the synthesis of new anti-TB drug candidates.

Chemical Reagent: Beyond its direct biological relevance, **N-benzyl-4-nitrobenzamide** serves as a useful reagent and intermediate in synthetic organic chemistry for developing novel compounds and studying reaction mechanisms.[1]

Conclusion

N-benzyl-4-nitrobenzamide is a well-defined chemical entity with the molecular formula $C_{14}H_{12}N_2O_3$ and a molecular weight of 256.26 g/mol . Its synthesis is reliably achieved through the Schotten-Baumann reaction, a fundamental process in organic chemistry. A robust analytical workflow employing NMR, IR, and mass spectrometry provides unambiguous structural confirmation. The compound's primary significance for drug development professionals lies in its role as a key structural motif and synthetic precursor for a new generation of nitroaromatic-based antimycobacterial agents.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N-benzyl-4-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1616029/docs#an-in-depth-technical-guide-to-n-benzyl-4-nitrobenzamide\]](https://www.benchchem.com/product/b1616029/docs#an-in-depth-technical-guide-to-n-benzyl-4-nitrobenzamide)

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